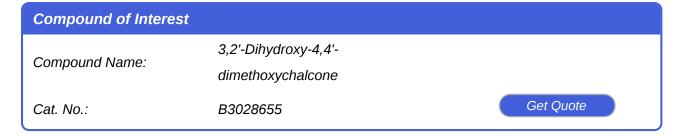


3,2'-Dihydroxy-4,4'-dimethoxychalcone chemical structure

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An In-depth Technical Guide to Dihydroxy-Dimethoxychalcones for Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of organic compounds that form a central scaffold in a variety of biologically active molecules.[1][2] They are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system.[1] [2] This structural motif is a key pharmacophore that contributes to a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2][3][4]

While the specific isomer **3,2'-Dihydroxy-4,4'-dimethoxychalcone** is not extensively documented in scientific literature, this technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activities of closely related dihydroxy-dimethoxychalcone isomers and derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical Structure and Physicochemical Properties

The core structure of a chalcone is 1,3-diphenyl-2-propen-1-one. The two aromatic rings are designated as Ring A (attached to the carbonyl group) and Ring B. The numbering of the







carbon atoms in Ring A is primed (2', 3', 4', etc.), while the numbering in Ring B is unprimed (2, 3, 4, etc.).

Below is a table summarizing the structures and physicochemical properties of several dihydroxy-dimethoxychalcone isomers and related compounds found in the literature.



Compound Name	Chemical Structure	Molecular Formula	Molecular Weight (g/mol)	IUPAC Name
(E)-2'-Hydroxy- 3,4- dimethoxychalco ne	[Image of (E)-2'- Hydroxy-3,4- dimethoxychalco ne structure]	C17H16O4	284.31	(E)-3-(3,4- dimethoxyphenyl)-1-(2- hydroxyphenyl)pr op-2-en-1-one[5]
2',4'-Dihydroxy- 3,4- dimethoxychalco ne	[Image of 2',4'- Dihydroxy-3,4- dimethoxychalco ne structure]	C17H16O5	300.30	(E)-1-(2,4- dihydroxyphenyl) -3-(3,4- dimethoxyphenyl)prop-2-en-1- one[6]
2,3-Dimethoxy- 2',4'- dihydroxychalcon e	[Image of 2,3- Dimethoxy-2',4'- dihydroxychalcon e structure]	C17H16O5	300.30	(E)-1-(2,4-dihydroxyphenyl) -3-(2,3-dimethoxyphenyl))prop-2-en-1-one[7]
2',6'-Dihydroxy- 3,4- dimethoxychalco ne	[Image of 2',6'- Dihydroxy-3,4- dimethoxychalco ne structure]	C17H16O5	300.30	(2E)-1-(2,6-dihydroxyphenyl) -3-(3,4-dimethoxyphenyl))prop-2-en-1-one
2',3-Dihydroxy-4- methoxychalcon e	[Image of 2',3- Dihydroxy-4- methoxychalcon e structure]	C16H14O4	270.28	(E)-3-(3-hydroxy- 4- methoxyphenyl)- 1-(2- hydroxyphenyl)pr op-2-en-1-one[8]

Synthesis of Dihydroxy-Dimethoxychalcones







The most common and versatile method for synthesizing chalcones is the Claisen-Schmidt condensation. [9][10] This reaction involves the base-catalyzed aldol condensation of a substituted acetophenone with a substituted benzaldehyde, followed by dehydration to form the characteristic α,β -unsaturated ketone. [9][10]

General Synthesis Workflow



General Workflow for Chalcone Synthesis Dissolve Acetophenone and Benzaldehyde in Solvent Add Base Catalyst (e.g., NaOH, KOH) Stir at Controlled Temperature Monitor Reaction Progress (e.g., TLC) Pour into Ice Water and Acidify Filter and Wash Crude Product Recrystallize from Suitable Solvent Characterize Pure Chalcone (NMR, IR, MS)

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General workflow for chalcone synthesis via Claisen-Schmidt condensation.



Experimental Protocols

Protocol 1: Conventional Synthesis of 2',6'-Dihydroxy-3,4-dimethoxychalcone

This protocol is adapted from the synthesis of similar hydroxy chalcones.[11]

- Reactant Preparation: In a round-bottom flask, dissolve 2,6-dihydroxyacetophenone (1 mmol) and 3,4-dimethoxybenzaldehyde (1 mmol) in ethanol (15 mL).
- Reaction Initiation: To the stirred solution, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise until a precipitate forms.
- Reaction Progression: Continue stirring the mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Product Isolation: After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.
- Purification: Filter the crude product, wash with cold water until the washings are neutral, and then purify by recrystallization from ethanol to yield the pure chalcone.

Protocol 2: Green Synthesis of Chalcones by Grinding Technique

This solvent-free method offers a more environmentally friendly approach with shorter reaction times and often higher yields.[11][12]

- Reactant Preparation: In a mortar, place 2,6-dihydroxyacetophenone (1 mmol), 3,4-dimethoxybenzaldehyde (1 mmol), and solid NaOH (1.2 mmol).
- Reaction: Grind the mixture with a pestle at room temperature for approximately 15-30 minutes.[11][12]
- Product Isolation: After grinding, add cold water to the mixture and neutralize with a 10% (v/v) solution of cold HCl.
- Purification: Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the pure 2',6'-dihydroxy-3,4-dimethoxychalcone.[11]



Spectroscopic Characterization

The structure of synthesized chalcones is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data for a Representative Chalcone: (E)-2'-Hydroxy-3,4- dimethoxychalcone		
¹H NMR	The 1 H NMR spectrum of a chalcone typically shows characteristic signals for the α and β vinyl protons as doublets with a coupling constant of around 15 Hz, confirming the trans configuration. Aromatic protons appear in the downfield region, and the methoxy groups show singlets around 3.8-3.9 ppm. The hydroxyl proton signal is also observable.	
¹³ C NMR	The 13 C NMR spectrum is characterized by a signal for the carbonyl carbon in the range of 170-195 ppm.[11] Signals for the methoxy carbons appear around 56 ppm. The α and β vinyl carbons and the aromatic carbons can also be assigned.	
Infrared (IR)	The IR spectrum shows a strong absorption band for the conjugated carbonyl group (C=O) typically in the region of 1630-1680 cm ⁻¹ . A broad band for the hydroxyl group (-OH) is observed around 3200-3600 cm ⁻¹ . Bands for aromatic C-H and C=C stretching are also present.	

Biological Activities of Dihydroxy-Dimethoxychalcones

Dihydroxy-dimethoxychalcones and related derivatives have been reported to exhibit a range of biological activities.



Biological Activity	Compound/De rivative	Assay/Model	Results (e.g., IC ₅₀ , MIC)	Reference
Anticancer	2,4-Dihydroxy-3'- methoxy-4'- ethoxychalcone (DMEC)	Multiple Myeloma Cell Lines (U266)	IC50 = 15.02 μM	
2',4-dihydroxy- 4',6'-dimethoxy- chalcone (DDC)	Breast Cancer Cell Lines	Induces autophagy and mitochondrial apoptosis	[1]	
Anti- inflammatory	2',6'-dihydroxy- 4'- methoxydihydroc halcone (DHMDC)	LPS-stimulated Macrophages	Reduced IL-1β, TNF, and nitrite levels	
2'-hydroxy-4',6'- dimethoxychalco ne	LPS-stimulated RAW264.7 cells	Reduced NO, PGE2, and inflammatory cytokines	[13]	
Antioxidant	2',5'-dihydroxy- 3,4-dimethoxy chalcone	DPPH radical scavenging assay	Highest antioxidant activity among tested derivatives	[14]
Dihydroxylated Chalcones	DPPH radical scavenging assay	80-90% of control at 50 μM	[15]	
Antitubercular	(E)-3",2',4'- Trihydroxy-3'- methoxychalcon e	Mycobacterium tuberculosis H37Rv	MIC = 174.80 μM	[4]



Mechanism of Action: PI3K/Akt/mTOR Signaling **Pathway**

Several chalcones exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. For instance, 2,4-dihydroxy-3'-methoxy-4'-ethoxychalcone has been shown to induce apoptosis in multiple myeloma cells by inhibiting the PI3K/Akt/mTOR pathway.[16]

Chalcone Derivative (e.g., DMEC) Inhibits PI3K Activates Akt Activates **mTOR** Promotes Inhibits

Inhibition of PI3K/Akt/mTOR Pathway by Chalcones

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Simplified diagram of the PI3K/Akt/mTOR signaling pathway and its inhibition by a chalcone derivative.



Conclusion

While direct information on **3,2'-Dihydroxy-4,4'-dimethoxychalcone** is scarce, the broader class of dihydroxy-dimethoxychalcones represents a promising area of research for drug discovery. Their straightforward synthesis via the Claisen-Schmidt condensation allows for the generation of diverse analogues for structure-activity relationship studies. The documented anticancer, anti-inflammatory, and antioxidant properties of these compounds underscore their potential as scaffolds for the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of a wider range of isomers, including the titular compound, is warranted to fully explore their therapeutic potential.

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